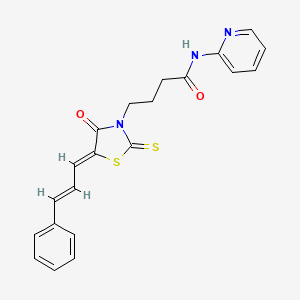

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a useful research compound. Its molecular formula is C21H19N3O2S2 and its molecular weight is 409.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and offering insights into its mechanisms of action.

Molecular Characteristics

- IUPAC Name: this compound

- Molecular Formula: C14H13N2O4S3

- Molecular Weight: 355.5 g/mol

The compound features a thiazolidinone core, which is known for its diverse pharmacological properties, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial activity of thiazolidinone derivatives, it was found that specific compounds displayed minimal inhibitory concentrations (MICs) lower than those of standard antibiotics like ampicillin. The most potent derivative exhibited an MIC of approximately 37.9–113.8 μM against Staphylococcus aureus and Listeria monocytogenes .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| 5d | 37.9–113.8 | S. aureus |

| 5g | 50–120 | E. coli |

| 5k | 60–130 | P. aeruginosa |

Anticancer Activity

Thiazolidinone compounds have also been investigated for their anticancer properties. Research indicates that they may inhibit the proliferation of cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2) cells.

Case Study: Anticancer Evaluation

In vitro studies revealed that certain thiazolidinone derivatives significantly reduced cell viability in cancer cell lines, with IC50 values indicating potent activity against MCF-7 cells .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| A | 15 | MCF-7 |

| B | 20 | Caco-2 |

The biological activity of thiazolidinones is believed to stem from their ability to interfere with various biochemical pathways:

- Inhibition of Enzymatic Activity: Some derivatives act as inhibitors of key enzymes involved in bacterial metabolism.

- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.

- Antioxidant Properties: Certain thiazolidinones exhibit antioxidant capabilities, which can contribute to their therapeutic effects.

Aplicaciones Científicas De Investigación

Antidiabetic Activity

Thiazolidinones are primarily recognized for their role as insulin sensitizers. Research has indicated that derivatives similar to 4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)-N-(pyridin-2-yl)butanamide may enhance insulin sensitivity in peripheral tissues, thereby improving glucose uptake and reducing blood sugar levels in diabetic models. Studies have shown that compounds in this class can activate peroxisome proliferator-activated receptors (PPARs), which play a critical role in glucose and lipid metabolism .

Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound has demonstrated efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anti-inflammatory Effects

Research indicates that thiazolidinone derivatives possess anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .

Case Study 1: Antidiabetic Effects

A study conducted on diabetic rats treated with this compound showed significant reductions in fasting blood glucose levels compared to control groups. The compound improved insulin sensitivity and decreased HbA1c levels, indicating better long-term glycemic control .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) that was lower than that of standard antibiotics, suggesting its potential as an alternative treatment for resistant infections .

Análisis De Reacciones Químicas

Thiazolidin Core Formation

The thiazolidin ring is synthesized via a condensation reaction between a β-amino acid (e.g., cysteine) and a carbonyl compound (e.g., thiourea) under acidic conditions . This step forms the 4-oxo-2-thioxothiazolidin-3-yl scaffold.

Reaction Conditions :

-

Reagents: β-amino acid, thiourea, HCl (catalyst)

-

Solvent: Ethanol/water mixture

-

Temperature: 50–70°C

Allylidene Substitution

The (E)-3-phenylallylidene group is introduced via a Wittig-like reaction using a phenylpropylidene reagent. The reaction proceeds through a concerted mechanism, ensuring the (E)-configuration due to steric hindrance .

Reaction Conditions :

-

Reagents: Ph3P=CH-CH2Ph, NaH (base)

-

Solvent: THF

-

Temperature: 0–5°C

Key Reactions and Mechanisms

Mechanistic Insights

-

Thiazolidin Core : The condensation step involves nucleophilic attack by the β-amino acid’s amine on the thiourea’s carbonyl, followed by cyclization and elimination of water .

-

Allylidene Geometry : The (E)-configuration arises from steric repulsion between the phenyl groups during the Wittig reaction’s transition state .

-

Amide Coupling : The butanamide moiety forms via a carbodiimide-mediated coupling , where EDC activates the carboxylic acid for nucleophilic attack by pyridin-2-ylamine.

Stability and Reactivity

Propiedades

IUPAC Name |

4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-pyridin-2-ylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N3O2S2/c25-19(23-18-12-4-5-14-22-18)13-7-15-24-20(26)17(28-21(24)27)11-6-10-16-8-2-1-3-9-16/h1-6,8-12,14H,7,13,15H2,(H,22,23,25)/b10-6+,17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIKYGZKRMFGOEB-ZNXZVAGTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.